1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone JWH-250 4-Hydroxypentyl is a urinary metabolite of JWH-250 which acts as cannabinoid receptor 2 agonist.
JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki values of 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
Brand Name: Vulcanchem
CAS No.: 1427521-38-7
VCID: VC0105802
InChI: InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
SMILES: CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone

CAS No.: 1427521-38-7

Cat. No.: VC0105802

Molecular Formula: C22H25NO3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone - 1427521-38-7

Specification

Description JWH-250 4-Hydroxypentyl is a urinary metabolite of JWH-250 which acts as cannabinoid receptor 2 agonist.
JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki values of 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
CAS No. 1427521-38-7
Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
IUPAC Name 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Standard InChI InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
Standard InChI Key GMXLLEJMDHWZNM-UHFFFAOYSA-N
SMILES CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Canonical SMILES CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Appearance Assay:≥98%A crystalline solid

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